molecular formula C19H21ClN2O3 B11645515 N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B11645515
M. Wt: 360.8 g/mol
InChI Key: IVQAWETTYXNNHN-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and an ethoxybenzamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with morpholine under appropriate conditions to form N-(3-chloro-4-morpholin-4-yl)aniline.

    Coupling Reaction: The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the synthesis of certain metabolites or interfere with signal transduction processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib): A tyrosine kinase inhibitor used in cancer therapy.

    N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide (TS-011): A selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring, chloro-substituted phenyl group, and ethoxybenzamide moiety allows it to interact with molecular targets in ways that similar compounds may not, providing opportunities for novel therapeutic applications.

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-2-25-16-6-3-14(4-7-16)19(23)21-15-5-8-18(17(20)13-15)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)

InChI Key

IVQAWETTYXNNHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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